7-Chloro-8-fluoroquinolin-3-amine
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Overview
Description
7-Chloro-8-fluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoroquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and conditions . For example, the treatment of 6-trifluoromethyl-5,7,8-trifluoroquinoline with Me₂PSiMe₃ results in the formation of 7-dimethylphosphano-5,8-difluoroquinolines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-fluoroquinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while oxidation with hydrogen peroxide can yield quinoline N-oxides .
Scientific Research Applications
7-Chloro-8-fluoroquinolin-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoroquinolin-3-amine involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV . By stabilizing the enzyme-DNA complex, the compound prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is distinct from other classes of antibiotics, making it effective against strains resistant to other drugs .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-8-fluoroquinoline: A closely related compound with similar chemical properties.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and ofloxacin, which also target bacterial DNA gyrase and topoisomerase IV.
Uniqueness
7-Chloro-8-fluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity compared to other quinoline derivatives . Its combination of chlorine and fluorine atoms enhances its potency and spectrum of activity .
Properties
Molecular Formula |
C9H6ClFN2 |
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Molecular Weight |
196.61 g/mol |
IUPAC Name |
7-chloro-8-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-7-2-1-5-3-6(12)4-13-9(5)8(7)11/h1-4H,12H2 |
InChI Key |
RYTQJFKYFVCRFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)N)F)Cl |
Origin of Product |
United States |
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